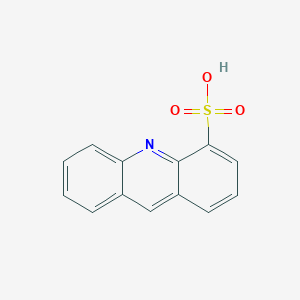

Acridine-4-sulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

861526-44-5 |

|---|---|

Molecular Formula |

C13H9NO3S |

Molecular Weight |

259.28 g/mol |

IUPAC Name |

acridine-4-sulfonic acid |

InChI |

InChI=1S/C13H9NO3S/c15-18(16,17)12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-8H,(H,15,16,17) |

InChI Key |

BHURFNYMIAKIIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Acridine-4-sulfonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive experimental data for acridine-4-sulfonic acid is limited in publicly available literature. This guide provides a detailed overview of its core chemical properties by drawing upon the well-established characteristics of its parent molecule, acridine, and the general properties of aryl sulfonic acids. The information presented herein is intended to serve as a foundational resource, with certain properties and protocols being inferred from related compounds.

Introduction

Acridine and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science. Their planar structure allows them to intercalate with DNA and RNA, leading to a broad spectrum of biological activities, including anticancer, antiseptic, and antimalarial properties.[1][2][3] The introduction of a sulfonic acid group to the acridine scaffold is anticipated to modulate its physicochemical properties, such as solubility and acidity, potentially influencing its biological activity and formulation characteristics. This guide focuses on the chemical properties of this compound, providing a technical resource for professionals in research and drug development.

Core Chemical Properties

The chemical and physical properties of this compound can be inferred from its parent compounds, acridine and aryl sulfonic acids.

Physical Properties

The physical characteristics of the parent acridine molecule are well-documented. The introduction of a sulfonic acid group is expected to significantly increase its polarity and water solubility.

| Property | Value (Acridine) | Inferred Value/Property (this compound) |

| Molecular Formula | C₁₃H₉N | C₁₃H₉NO₃S |

| Appearance | Colorless to light yellow needle-shaped crystals[4][5] | Likely a crystalline solid |

| Melting Point | 106–110 °C[1] | Expected to be significantly higher due to the ionic nature of the sulfonic acid group |

| Boiling Point | 345 °C[4] | Expected to be significantly higher and may decompose before boiling |

| Density | 1.1005 g/cm³ at 20°C[4] | Higher than acridine |

| Solubility | Slightly soluble in boiling water; soluble in organic solvents like alcohol, ether, and benzene.[4] | Expected to have higher solubility in water and polar protic solvents. |

| Fluorescence | Solutions of its salts exhibit blue fluorescence.[4][6] | Expected to retain fluorescent properties, though the emission wavelength may be shifted. |

Chemical Properties

The chemical behavior of this compound is dictated by the interplay of the weakly basic acridine ring and the strongly acidic sulfonic acid group.

| Property | Value (Acridine) | Inferred Value/Property (this compound) |

| Acidity/Basicity | Weakly basic[1][6] | Amphoteric, with the sulfonic acid group being strongly acidic and the acridine nitrogen being weakly basic. |

| pKa | 5.1 (ground state)[1] | The sulfonic acid group will have a very low pKa (typically < 0), making it a strong acid. The pKa of the acridine nitrogen may be slightly altered by the electron-withdrawing sulfonic acid group. |

| Reactivity | Undergoes N-alkylation, oxidation to acridone, reduction to dihydroacridine, and electrophilic substitution at various positions.[1][7] Nucleophilic substitution is favored at the 9-position.[7] | The sulfonic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution on the sulfonated ring. The acridine core's reactivity will be influenced by the electron-withdrawing nature of the -SO₃H group. The sulfonic acid group can undergo reactions such as conversion to sulfonyl chlorides, sulfonamides, and sulfonate esters. |

Experimental Protocols

Inferred Synthesis of this compound

A common method for the introduction of a sulfonic acid group onto an aromatic ring is through electrophilic aromatic sulfonation.

Reaction: Acridine + Fuming Sulfuric Acid → this compound

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acridine in a suitable inert solvent, such as nitrobenzene.

-

Sulfonating Agent: Slowly add fuming sulfuric acid (oleum) to the stirred solution at a controlled temperature (typically 0-25 °C) to manage the exothermic reaction.

-

Reaction Conditions: The reaction mixture is then heated to a specific temperature (e.g., 100-120 °C) for several hours to promote the sulfonation reaction. The exact temperature and time will need to be optimized.

-

Work-up: After completion of the reaction (monitored by TLC), the reaction mixture is cooled and carefully poured onto ice. The precipitated product is then filtered, washed with cold water to remove excess acid, and then washed with a non-polar solvent to remove any unreacted starting material.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a water-ethanol mixture.

General Characterization Methods

The synthesized this compound can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the product, showing the characteristic aromatic protons of the acridine ring and the absence of the proton at the 4-position, along with shifts indicative of the sulfonic acid group's presence.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the S=O stretching (around 1250-1160 cm⁻¹ and 1060-1010 cm⁻¹) and O-H stretching (broad band around 3000 cm⁻¹) of the sulfonic acid group, in addition to the aromatic C-H and C=C stretching of the acridine core.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the product.

-

UV-Visible Spectroscopy: The UV-Vis absorption spectrum would be recorded to determine the electronic transitions of the molecule. The presence of the sulfonic acid group may cause a shift in the absorption maxima compared to the parent acridine.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, confirming the empirical formula.

Visualizations

Inferred Synthetic Workflow

The following diagram illustrates a plausible workflow for the synthesis and purification of this compound.

Caption: Inferred workflow for the synthesis of this compound.

General Mechanism of Action for Acridine Derivatives

Acridine derivatives are well-known for their ability to intercalate into DNA, which is a primary mechanism for their biological activity.

Caption: General signaling pathway of acridine derivatives.

Conclusion

This compound is a derivative of acridine that, based on the principles of organic chemistry, is expected to possess a unique combination of properties from both the acridine core and the sulfonic acid functional group. While specific experimental data is scarce, this guide provides a robust, inferred overview of its chemical properties, a plausible synthetic route, and general mechanisms of action relevant to its parent class of compounds. This information serves as a valuable starting point for researchers and scientists interested in exploring the potential of this compound in drug development and other scientific applications. Further experimental investigation is warranted to fully elucidate the specific characteristics of this compound.

References

- 1. Acridine - Wikipedia [en.wikipedia.org]

- 2. Acridine | C13H9N | CID 9215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemcess.com [chemcess.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. Acridine [chemeurope.com]

- 7. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Synthesis and Characterization of Acridine-4-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis of Acridine-4-sulfonic acid

A feasible synthetic route to this compound can be conceptualized by adapting the well-established Bernthsen acridine synthesis.[1][2][3] This method involves the condensation of a diphenylamine derivative with a carboxylic acid (or its equivalent) in the presence of a catalyst, typically zinc chloride, at elevated temperatures.[3]

To achieve the desired 4-sulfonic acid substitution, a strategic choice of starting materials is paramount. A logical approach would be to utilize a pre-sulfonated diphenylamine derivative. Specifically, the reaction could proceed between diphenylamine-4-sulfonic acid and formic acid. The formic acid serves as the source of the C-9 carbon of the acridine ring system.

Proposed Reaction Scheme:

Diphenylamine-4-sulfonic acid + Formic Acid --(ZnCl₂, Δ)--> this compound

An alternative approach could involve the direct sulfonation of acridine. However, this method may lead to a mixture of isomers and could be less regioselective.

Experimental Protocol: Adapted Bernthsen Synthesis

Materials:

-

Diphenylamine-4-sulfonic acid

-

Formic acid (98-100%)

-

Zinc chloride (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (10%)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine diphenylamine-4-sulfonic acid (1 equivalent) and anhydrous zinc chloride (2 equivalents).

-

Slowly add formic acid (5-10 equivalents) to the mixture while stirring.

-

Heat the reaction mixture to 200-220°C for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the solidified reaction mass is treated with an excess of hot water and concentrated hydrochloric acid to dissolve the zinc chloride and any unreacted starting materials.

-

The acidic solution is then carefully neutralized with a 10% sodium hydroxide solution until a precipitate is formed.

-

The crude product is collected by vacuum filtration and washed with cold water.

-

Purification of the crude this compound is achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Below is a DOT script for the proposed synthesis workflow.

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the acridine ring system and potentially a signal for the sulfonic acid proton, depending on the solvent used. The integration of the signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, confirming the acridine backbone and the presence of the sulfonic acid-substituted carbon.

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in this compound. Key expected peaks include:

-

S=O stretching: Strong absorptions in the regions of 1350-1340 cm⁻¹ and 1180-1160 cm⁻¹.

-

O-H stretching (of the sulfonic acid): A broad band in the region of 3000-2500 cm⁻¹.

-

C=C and C=N stretching (aromatic rings): Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-H stretching (aromatic): Peaks above 3000 cm⁻¹.

2.1.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition.

Physical Properties

2.2.1. Melting Point

The melting point is a crucial indicator of purity. A sharp melting point range suggests a pure compound. For comparison, sulfanilic acid, another aromatic sulfonic acid, has a high melting point of 288 °C, suggesting that this compound will also have a relatively high melting point.[4]

2.2.2. Solubility

The solubility of this compound is expected to be influenced by the polar sulfonic acid group. It is likely to be soluble in polar solvents like water and alcohols.

Summary of Expected Characterization Data

| Technique | Expected Data | Reference Compounds |

| ¹H NMR | Complex aromatic multiplets, potential broad singlet for -SO₃H | Acridine, Pyridine-3-sulfonic acid[5] |

| ¹³C NMR | Signals corresponding to the acridine carbon framework | Acridine |

| IR (cm⁻¹) | ~3000-2500 (br, O-H), ~1600-1450 (C=C, C=N), ~1350 & ~1170 (S=O) | Sulfanilic acid[6], Pyridine-3-sulfonic acid[5] |

| Mass Spec. | Molecular ion peak corresponding to C₁₃H₉NO₃S | N/A |

| Melting Point | Expected to be high, likely >250 °C | Sulfanilic acid (288 °C)[4] |

Below is a DOT script for a general characterization workflow.

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of this compound. By adapting the Bernthsen acridine synthesis with appropriate starting materials, the target compound can be plausibly obtained. A comprehensive suite of analytical techniques is outlined to ensure the unambiguous identification and purity assessment of the final product. This information is intended to empower researchers in the fields of medicinal chemistry and materials science to explore the potential of this and related acridine derivatives.

References

The Fluorescence Spectrum of Acridine-4-sulfonic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acridine and its derivatives are a class of heterocyclic compounds widely utilized in various scientific and biomedical applications, primarily owing to their distinct fluorescent properties. This technical guide provides an in-depth exploration of the fluorescence spectrum of Acridine-4-sulfonic acid. Due to a notable lack of specific published data for this particular derivative, this paper will focus on the well-characterized photophysical properties of the parent acridine molecule and its prominent derivative, Acridine Orange, as a predictive model. This guide will detail the fundamental principles of acridine fluorescence, the influence of environmental factors, and provide a comprehensive, standardized protocol for the experimental determination of the fluorescence spectrum of this compound.

Introduction to Acridine Fluorescence

The fluorescence of acridine arises from the relaxation of excited electrons from the lowest unoccupied molecular orbital (LUMO) to the highest occupied molecular orbital (HOMO) following the absorption of light. The electronic structure of the acridine ring system gives rise to characteristic absorption and emission spectra that are sensitive to substitution and the surrounding environment.

The parent acridine molecule in aqueous solution displays fluorescence that is highly dependent on the pH of the medium. The protonated form (acridinium ion) exhibits distinct spectral properties compared to the neutral form. Generally, acridines absorb UV or blue light and emit in the blue-green region of the visible spectrum.

Photophysical Properties of Acridine Derivatives

Table 1: Photophysical Data for Representative Acridine Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Solvent/Conditions |

| Acridine Orange (bound to DNA) | 502 | 525 | - | 2.0 | Phosphate Buffer, pH 7.8[1] |

| Acridine Orange (bound to RNA) | 460 | 650 | - | - | - |

| Acridine Orange (in basic ethanol) | 400 | - | 0.2 | - | Basic Ethanol[2] |

| Acridine (protonated) | - | - | - | 31.1 | Aqueous solution |

| Acridine (neutral) | - | - | - | 6.6 | Aqueous solution[3] |

Note: The quantum yield and lifetime for Acridine Orange can vary significantly depending on its binding state and environment.

The sulfonation of the acridine ring at the 4-position is expected to influence its electronic properties and, consequently, its fluorescence spectrum. The sulfonic acid group is a strong electron-withdrawing group, which can lead to a red-shift (a shift to longer wavelengths) in both the excitation and emission spectra. Furthermore, its acidic nature will impact the pKa of the acridine nitrogen, affecting the pH sensitivity of the molecule's fluorescence.

Factors Influencing the Fluorescence Spectrum

The fluorescence of acridine derivatives is highly sensitive to the surrounding environment. Key factors include:

-

pH: The protonation state of the heterocyclic nitrogen atom significantly alters the electronic structure and, therefore, the fluorescence properties. For this compound, the presence of the sulfonic acid group will likely result in complex pH-dependent fluorescence behavior.

-

Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited state, leading to shifts in the emission spectrum. More polar solvents often lead to a red-shift in the emission of polar fluorophores.

-

Binding to Macromolecules: Interaction with biological macromolecules, such as DNA, RNA, or proteins, can dramatically alter the fluorescence properties of acridines. This is often due to changes in the local environment, such as hydrophobicity and rigidity, upon binding. Acridine Orange, for instance, exhibits different emission maxima when bound to DNA versus RNA.

Experimental Protocol: Measurement of the Fluorescence Spectrum of this compound

The following protocol outlines a standardized method for the characterization of the fluorescence spectrum of this compound.

4.1. Materials and Instrumentation

-

This compound (ensure high purity)

-

Spectroscopic grade solvents (e.g., water, ethanol, DMSO)

-

Buffer solutions of varying pH (e.g., citrate, phosphate, borate)

-

Calibrated spectrofluorometer with excitation and emission monochromators

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

4.2. Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent in which it is readily soluble (e.g., DMSO or water). Protect the solution from light.

-

Working Solutions: Prepare a series of dilutions from the stock solution in the desired experimental solvent or buffer. For standard fluorescence measurements, the absorbance of the working solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

4.3. Measurement Procedure

-

Absorption Spectrum: Record the UV-Vis absorption spectrum of the working solution to determine the absorption maximum (λ_abs_max). This will be used to determine the optimal excitation wavelength.

-

Excitation Spectrum:

-

Set the emission monochromator to the expected emission maximum (a preliminary scan may be needed).

-

Scan a range of excitation wavelengths (e.g., 250-450 nm).

-

The resulting spectrum will show the efficiency of different excitation wavelengths in producing fluorescence. The peak of this spectrum is the excitation maximum (λ_ex_max).

-

-

Emission Spectrum:

-

Set the excitation monochromator to the determined λ_ex_max.

-

Scan a range of emission wavelengths (e.g., 400-700 nm).

-

The resulting spectrum is the fluorescence emission spectrum, and its peak is the emission maximum (λ_em_max).

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound solution and a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

-

Fluorescence Lifetime Measurement:

-

Use a time-correlated single-photon counting (TCSPC) system.

-

Excite the sample with a pulsed light source at λ_ex_max.

-

Measure the decay of the fluorescence intensity over time.

-

Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

-

4.4. Data Analysis

-

Correct all spectra for instrument response functions (e.g., lamp intensity and detector sensitivity).

-

Present data clearly, including excitation and emission maxima, Stokes shift (difference between λ_em_max and λ_ex_max), full width at half maximum (FWHM) of the emission peak, quantum yield, and lifetime.

Visualizing Experimental Workflows

Diagram 1: General Workflow for Fluorescence Spectroscopy

A generalized workflow for characterizing the fluorescence spectrum of a compound.

Diagram 2: Logic for Quantum Yield Determination

The logical steps involved in the relative quantum yield determination.

Conclusion

While direct experimental data for the fluorescence spectrum of this compound is currently lacking in the public domain, this guide provides a robust framework for its characterization. Based on the known properties of the acridine scaffold, it is anticipated that this compound will be a fluorescent molecule with properties sensitive to pH and the local environment. The provided experimental protocol offers a comprehensive approach for researchers to fully characterize its photophysical properties, which is a critical step for its potential application in drug development and as a fluorescent probe. The execution of these experiments will fill a significant knowledge gap and contribute to the broader understanding of acridine derivatives.

References

Acridine-4-sulfonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and material science. Their characteristic planar structure allows for intercalation into DNA, a property that has been extensively explored for the development of anticancer agents. This technical guide provides an in-depth overview of Acridine-4-sulfonic acid, focusing on its fundamental chemical properties, a proposed synthesis protocol, and its established mechanism of action as a potential therapeutic agent.

Core Molecular Data

The fundamental molecular and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citation |

| Molecular Formula | C₁₃H₉NO₃S | |

| Molecular Weight | 259.28 g/mol | |

| CAS Number | 861526-44-5 | |

| Appearance | Solid (predicted) | |

| SMILES | O=S(=O)(O)c1cccc2c1nc3ccccc3c2 |

Proposed Experimental Protocol: Synthesis of this compound

Reaction: Acridine + Fuming Sulfuric Acid → this compound

Materials:

-

Acridine

-

Fuming sulfuric acid (oleum)

-

Ice

-

Sodium hydroxide (for neutralization)

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Beakers and filtration apparatus

Procedure:

-

Reaction Setup: In a fume hood, carefully add acridine to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Sulfonation: Slowly and cautiously add fuming sulfuric acid to the flask containing acridine while stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.

-

Heating: Once the initial reaction subsides, heat the mixture to a high temperature (e.g., 200-250°C) using a heating mantle. The reaction time will need to be optimized, but several hours of heating are typically required for the sulfonation of heterocyclic compounds. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Isolation and Purification: The precipitated this compound can be collected by filtration. The crude product should be washed with cold water to remove any remaining acid. Further purification can be achieved by recrystallization from a suitable solvent or by other chromatographic techniques. The pH of the solution should be carefully neutralized with a base like sodium hydroxide to facilitate the isolation of the sulfonic acid salt if desired.

Note: This is a proposed protocol and requires optimization and safety evaluation before implementation. The reaction conditions, particularly temperature and reaction time, will significantly influence the yield and isomer distribution of the product.

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

The biological activity of many acridine derivatives is attributed to their ability to function as DNA intercalating agents and inhibitors of topoisomerase II. This mechanism ultimately leads to the induction of apoptosis in rapidly dividing cells, such as cancer cells.

Signaling Pathway Diagram

An In-depth Technical Guide on the Solubility of Acridine-4-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Acridine-4-sulfonic acid. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages data from structurally related compounds, including the parent molecule, acridine, and various sulfonic acid derivatives, to provide a well-rounded understanding of its expected solubility profile. Furthermore, detailed experimental protocols for solubility determination are presented to empower researchers to ascertain precise solubility data.

Predicted Solubility Profile of this compound

This compound is a derivative of acridine, a nitrogen heterocycle, characterized by the presence of a sulfonic acid group at the 4-position. This structural feature is anticipated to significantly influence its solubility compared to the parent acridine molecule. The sulfonic acid moiety is highly polar and capable of hydrogen bonding, which generally enhances solubility in polar solvents, particularly water. Conversely, the hydrophobic nature of the tricyclic acridine core will contribute to its solubility in organic solvents.

Based on the principles of chemical structure and the known solubility of related compounds, the solubility of this compound is predicted as follows:

-

Water: The presence of the sulfonic acid group is expected to make this compound significantly more water-soluble than acridine. Sulfonic acids are strong acids and can donate a proton to water, forming a sulfonate anion, which further increases aqueous solubility.[1] The solubility is likely to be pH-dependent, with higher solubility at neutral and basic pH values where the sulfonic acid is fully ionized.

-

Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO): A good degree of solubility is anticipated in polar organic solvents. These solvents can interact with both the polar sulfonic acid group and the aromatic acridine ring system. For instance, acridine itself is soluble in ethanol.[2]

-

Nonpolar Organic Solvents (e.g., Benzene, Toluene, Hexane): Solubility in nonpolar solvents is expected to be limited. While the acridine backbone has some affinity for these solvents, the highly polar sulfonic acid group will hinder dissolution.

Solubility Data of Structurally Related Compounds

To provide a quantitative context, the following table summarizes the solubility of acridine and some of its derivatives in various solvents. This data serves as a valuable reference for estimating the solubility of this compound.

| Compound | Solvent | Solubility | Temperature (°C) |

| Acridine | Water | 38.4 mg/L | 24 |

| Benzene | 1 g in 5 mL | 20 | |

| Boiling Benzene | 1 g in <1 mL | - | |

| Ethanol | 1 g in 6 mL | 20 | |

| Boiling Ethanol | 1 g in <1 mL | - | |

| Ether | 1 g in 16 mL | 20 | |

| Boiling Cyclohexane | 1 g in 1.8 mL | - | |

| Acridine Orange | Ethanol | ~0.3 mg/mL | - |

| DMSO | ~20 mg/mL | - | |

| Dimethyl formamide | ~2 mg/mL | - | |

| PBS (pH 7.2) | ~1 mg/mL | - | |

| Sulfanilic Acid | Water | 10.68 g/L | 20 |

| Water | 14.68 g/L | 30 | |

| Ethanol | Insoluble | - | |

| Ether | Insoluble | - |

Data sourced from references[2][3][4]

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data for this compound, the following experimental protocol, adapted from established methodologies, is recommended.[5]

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvent(s) (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration plateaus.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the sample solution by interpolating from the calibration curve.

-

-

Calculation:

-

The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of the solubility of this compound.

References

A Technical Guide to the Photophysical Properties of Acridine Derivatives and the Determination of Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data on Acridine Derivatives

The fluorescence quantum yield of acridine and its derivatives is highly sensitive to the molecular structure and the solvent environment. Below is a summary of reported quantum yield values for several common acridine compounds, which can serve as a reference for understanding the potential range and solvent dependency for Acridine-4-sulfonic acid.

| Compound | Solvent | Quantum Yield (Φ_F_) | Reference |

| Acridine | Ethanol | 0.36 | |

| Acridine | Methanol | 0.42 | [1] |

| Acridine | Propan-2-ol | 0.33 | [1] |

| Acridine | Acetonitrile | 0.28 | [1] |

| Acridine | Dichloromethane | 0.12 | [1] |

| Acridine | Carbon tetrachloride | 0.08 | [1] |

| Acridine Orange | Basic Ethanol | 0.2 | [2] |

| Acridine Yellow | Ethanol | 0.47 | |

| 9-Aminoacridine | Ethanol | 0.61 | [3] |

Experimental Protocol: Relative Quantum Yield Determination

The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[4] Quinine sulfate in a 0.1 M sulfuric acid solution is a commonly used standard.[5][6]

1. Materials and Instrumentation:

-

Fluorometer: A spectrofluorometer capable of measuring excitation and emission spectra.

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.

-

Standard: Quinine sulfate (fluorescence grade).

-

Solvent: 0.1 M Sulfuric Acid (H₂SO₄) for the standard, and an appropriate solvent for the sample (e.g., ultrapure water for this compound).

-

Sample: this compound.

2. Preparation of Solutions:

-

Standard Stock Solution: Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄.

-

Sample Stock Solution: Prepare a stock solution of this compound in the chosen solvent.

-

Working Solutions: Prepare a series of dilutions for both the standard and the sample from their respective stock solutions. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[4]

3. Experimental Measurements:

-

Absorbance Spectra: Record the UV-Vis absorbance spectra for all working solutions of the standard and the sample. Determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Spectra:

-

Set the excitation wavelength on the fluorometer. This should be a wavelength where both the standard and the sample absorb light.

-

Record the fluorescence emission spectra for all working solutions of the standard and the sample.

-

Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

4. Data Analysis and Calculation:

The quantum yield of the sample (Φ_F(sample)_) can be calculated using the following equation:

Φ_F(sample)_ = Φ_F(std)_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (η_sample_² / η_std_²)

Where:

-

Φ_F(std)_ is the known quantum yield of the standard (for quinine sulfate in 0.1 M H₂SO₄, Φ_F_ is typically 0.54).

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

To obtain a more accurate value, plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots (Gradient) can then be used in the following equation:

Φ_F(sample)_ = Φ_F(std)_ * (Gradient_sample_ / Gradient_std_) * (η_sample_² / η_std_²)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the relative fluorescence quantum yield.

Caption: Workflow for the determination of relative fluorescence quantum yield.

Conclusion

While direct experimental data for the quantum yield of this compound is not currently available, the photophysical behavior of the acridine scaffold has been extensively studied. The provided data for related acridine derivatives offers valuable insight into the expected fluorescence properties. By following the detailed experimental protocol outlined in this guide, researchers can accurately and reliably determine the fluorescence quantum yield of this compound, a crucial parameter for its application in drug development and scientific research.

References

The Enigmatic History and Synthesis of Acridine-4-sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acridine and its derivatives have long been a cornerstone in the development of dyes, antiseptics, and chemotherapeutic agents. While the history of the parent acridine molecule is well-documented, the specific discovery and historical narrative of its sulfonated derivatives, particularly acridine-4-sulfonic acid, remain largely obscure in the scientific literature. This technical guide provides a comprehensive overview of the known history of the acridine scaffold, delves into the general principles of aromatic sulfonation, and presents a plausible synthetic pathway for this compound based on established chemical knowledge. Detailed experimental protocols for key related syntheses are provided, alongside a structured summary of relevant quantitative data and visualizations to aid in the understanding of the underlying chemical principles.

Introduction: The Acridine Scaffold

Acridine, a nitrogen-containing heterocyclic aromatic compound, was first isolated from coal tar in 1870 by Carl Gräbe and Heinrich Caro.[1] Its planar structure and ability to intercalate with DNA have made it a valuable pharmacophore in medicinal chemistry.[1] The development of acridine-based drugs, such as the antimalarial mepacrine during World War II, highlights the therapeutic potential of this chemical class.[1] The general structure of acridine is presented below.

Figure 1: General Structure of Acridine

A History Shrouded in Obscurity: The Case of this compound

The Chemistry of Acridine and its Derivatives: A Foundation for Synthesis

The reactivity of the acridine nucleus is dictated by its electron distribution. The nitrogen atom imparts a degree of deactivation towards electrophilic substitution, making reactions like sulfonation more challenging than for benzene. However, the peripheral benzene rings remain susceptible to electrophilic attack.

Key Historical Syntheses of the Acridine Core

Several classical methods for the synthesis of the acridine skeleton have been developed, providing the foundational knowledge for the preparation of its derivatives.

-

Bernthsen Acridine Synthesis: This method involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst, such as zinc chloride, at high temperatures.[1] The reaction proceeds through an initial acylation followed by cyclization and dehydration.

-

Ullmann Condensation: The Ullmann reaction can be adapted to synthesize acridones, which are precursors to acridines. This involves the copper-catalyzed reaction of an o-chlorobenzoic acid with an aniline derivative, followed by cyclization.

The general workflow for these foundational syntheses can be visualized as follows:

References

Methodological & Application

Application Notes and Protocols: Acridine Orange for Cellular Imaging

A Note on the Compound: Initial searches for "Acridine-4-sulfonic acid" did not yield established protocols for cellular imaging. The following application notes and protocols are for Acridine Orange (AO) , a structurally related and widely used fluorescent dye for cellular imaging, which is likely the compound of interest for this application.

Introduction

Acridine Orange (AO) is a versatile, cell-permeant fluorescent dye with metachromatic properties, making it a valuable tool for cellular imaging. Its fluorescence emission is dependent on its concentration and its interaction with cellular components, particularly nucleic acids and acidic organelles. This allows for the simultaneous visualization of different cellular structures and the investigation of various cellular processes. In live cells, AO accumulates in acidic compartments like lysosomes and autophagosomes, emitting a red fluorescence. It also intercalates with DNA and RNA, fluorescing green in the nucleus and cytoplasm, respectively. This differential staining allows for the assessment of cell viability, apoptosis, autophagy, and other cellular events.

Principle of Action

Acridine Orange is a cationic dye that can cross cell membranes. In its monomeric form, when it intercalates into double-stranded DNA, it emits green fluorescence. When it binds to single-stranded DNA or RNA, or when it aggregates at high concentrations in acidic organelles, it emits red to orange fluorescence. This property allows for ratiometric analysis of cellular compartments and nucleic acid content.

Data Presentation

Spectral Properties of Acridine Orange

| Property | Value | Reference |

| Excitation Maximum (Bound to dsDNA) | ~502 nm | [1] |

| Emission Maximum (Bound to dsDNA) | ~525 nm (Green) | [1][2] |

| Excitation Maximum (Aggregated/Bound to ssDNA/RNA) | ~460 nm | [2] |

| Emission Maximum (Aggregated/Bound to ssDNA/RNA) | ~650 nm (Red) | [2] |

| Quantum Yield (in basic ethanol) | 0.2 | [3] |

Recommended Staining Concentrations and Incubation Times

| Application | Cell Type | Concentration | Incubation Time | Reference |

| Live Cell Imaging of Acidic Vesicles | Huh-7, MCF-7, PNT1A, PC-3 | 2.5 - 40.0 µM | 4 hours | [2] |

| Apoptosis Detection (with Ethidium Bromide) | Various | 100 µg/mL AO, 100 µg/mL EtBr | 5 minutes | Not explicitly found, but a common practice |

| Staining of Fixed Cells | MO3 | Not specified | Not specified | [4] |

| General Live Cell Staining | Jurkat | 5 µM | 60 minutes | [5] |

| Screening for Circulating Tumor Cells | Renal Cell Carcinoma | 0.01% solution | 3 minutes |

Experimental Protocols

Protocol 1: Live Cell Staining for Visualization of Acidic Organelles

This protocol is adapted for the analysis of lysosomes and autophagosomes in live cells.

Materials:

-

Acridine Orange (AO) stock solution (e.g., 1 mg/mL in DMSO or water)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Live-cell imaging microscope with appropriate filter sets (e.g., FITC/GFP for green, TRITC/RFP for red)

Procedure:

-

Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide).

-

Prepare a fresh working solution of Acridine Orange in a complete cell culture medium. A final concentration of 1-5 µM is a good starting point.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the AO-containing medium to the cells.

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

-

After incubation, gently wash the cells twice with pre-warmed PBS to remove excess dye.

-

Add fresh, pre-warmed complete culture medium or PBS to the cells.

-

Immediately image the cells using a fluorescence microscope.

-

Green fluorescence (Nucleus and cytoplasm): Excitation ~488 nm, Emission ~520 nm.

-

Red/Orange fluorescence (Acidic organelles): Excitation ~546 nm, Emission >600 nm.

-

Protocol 2: Staining of Fixed Cells for Nucleic Acid Visualization

This protocol is suitable for observing the nucleus and cytoplasm in fixed cells.

Materials:

-

Cells cultured on coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (for permeabilization)

-

Acridine Orange staining solution (e.g., 5 µg/mL in PBS)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Wash the cells grown on coverslips twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Incubate the cells with the Acridine Orange staining solution for 5-15 minutes at room temperature in the dark.

-

Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

-

Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with a filter set for green fluorescence (Excitation ~488 nm, Emission ~520 nm).

Mandatory Visualizations

Caption: Workflow for Live Cell Imaging with Acridine Orange.

Caption: Acridine Orange Staining Mechanism and Emission.

References

- 1. 861526-44-5|this compound|BLD Pharm [bldpharm.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis and Optical Applications of Acridine-based Hybrid Fluorescent Dyes. | Semantic Scholar [semanticscholar.org]

- 5. Frontiers | Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy [frontiersin.org]

Application Notes and Protocols: Acridine-4-sulfonic Acid as a Potential Fluorescent pH Indicator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization and application of acridine-4-sulfonic acid as a fluorescent pH indicator. It outlines detailed protocols for determining its key photophysical parameters, including the acid dissociation constant (pKa), excitation and emission spectra at varying pH, and fluorescence quantum yield. The provided methodologies will enable researchers to thoroughly evaluate this compound for its suitability in pH-sensing applications.

Introduction to Acridine-Based Fluorescent pH Indicators

The fluorescence of acridine is intrinsically linked to the protonation state of the nitrogen atom within its aromatic ring system. In acidic environments, the nitrogen becomes protonated, leading to a shift in the absorption and emission spectra compared to the neutral form observed in alkaline conditions. This ratiometric or intensity-based change in fluorescence allows for the determination of pH. The specific pKa of an acridine derivative, which dictates the pH range over which it is an effective indicator, is influenced by the electron-donating or electron-withdrawing nature of its substituents. The sulfonic acid group in this compound is expected to lower the pKa of the acridine nitrogen, potentially making it a suitable indicator for acidic pH ranges.

General Signaling Pathway: pH-Dependent Fluorescence

The fundamental mechanism of pH sensing by this compound is based on its acid-base equilibrium. The protonated (acidic) and deprotonated (basic) forms of the molecule have distinct electronic configurations, which result in different fluorescence characteristics.

Caption: General acid-base equilibrium for an acridine-based pH indicator.

Protocols for Characterization

Due to the lack of specific published data for this compound, the following protocols provide a framework for its complete characterization as a fluorescent pH indicator.

Protocol 1: Determination of the Acid Dissociation Constant (pKa) by Spectrofluorometry

This protocol describes the determination of the pKa value by measuring the fluorescence intensity of this compound across a range of pH values.

Materials:

-

This compound

-

A series of buffers covering a wide pH range (e.g., citrate, phosphate, borate buffers)

-

pH meter

-

Spectrofluorometer

-

Volumetric flasks and pipettes

-

Deionized water

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in deionized water.

-

Working Solution Preparation: For each buffer in the pH series, prepare a working solution by diluting the stock solution to a final concentration that gives a measurable fluorescence signal (e.g., 1-10 µM). Ensure the final volume and concentration are consistent across all samples.

-

pH Measurement: Accurately measure and record the pH of each buffered working solution.

-

Fluorescence Measurement:

-

Set the spectrofluorometer to the predetermined optimal excitation wavelength (see Protocol 2).

-

Record the fluorescence emission intensity at the predetermined optimal emission wavelength for both the acidic and basic forms.

-

Measure the fluorescence intensity of each buffered working solution.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of pH.

-

Fit the data to the Henderson-Hasselbalch equation for fluorescence: pH = pKa + log[(I - I_A) / (I_B - I)] where I is the fluorescence intensity at a given pH, I_A is the intensity of the fully acidic form, and I_B is the intensity of the fully basic form.

-

The pKa is the pH at which the fluorescence intensity is halfway between the minimum and maximum values.

-

Caption: Experimental workflow for determining the pKa of a fluorescent indicator.

Protocol 2: Determination of Excitation and Emission Spectra

This protocol outlines the procedure to determine the optimal excitation and emission wavelengths for the protonated and deprotonated forms of this compound.

Materials:

-

This compound working solutions in highly acidic (e.g., pH 2) and highly basic (e.g., pH 10) buffers.

-

Spectrofluorometer

Methodology:

-

Acidic Form Spectra:

-

Place the acidic working solution in the spectrofluorometer.

-

To determine the excitation spectrum, set the emission wavelength to an estimated maximum (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 300-420 nm). The peak of this spectrum is the optimal excitation wavelength for the acidic form.

-

To determine the emission spectrum, set the excitation to the optimal wavelength just determined and scan a range of emission wavelengths (e.g., 400-600 nm). The peak is the optimal emission wavelength for the acidic form.

-

-

Basic Form Spectra:

-

Repeat step 1 with the basic working solution to determine the optimal excitation and emission wavelengths for the deprotonated form.

-

Caption: Workflow for determining excitation and emission spectra.

Protocol 3: Determination of Fluorescence Quantum Yield (Φ)

The comparative method, using a well-characterized fluorescence standard, is described here.

Materials:

-

This compound solutions of varying low absorbance.

-

A suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

UV-Vis spectrophotometer.

-

Spectrofluorometer.

Methodology:

-

Solution Preparation: Prepare a series of dilutions of both the this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (ideally < 0.1) to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.

-

Integrate the area under the emission curve for each spectrum.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

-

Determine the slope of the linear fit for each plot.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²) where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

Hypothetical Data Presentation

The following tables illustrate how the data from the characterization experiments should be structured. Note: The values presented are for illustrative purposes only and do not represent actual experimental data for this compound.

Table 1: pH-Dependent Fluorescence of this compound (Hypothetical Data)

| pH | Fluorescence Intensity (a.u.) |

| 2.0 | 150 |

| 3.0 | 200 |

| 4.0 | 450 |

| 4.5 | 575 |

| 5.0 | 700 |

| 6.0 | 900 |

| 7.0 | 950 |

Table 2: Photophysical Properties of this compound (Hypothetical Data)

| Form | pKa | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ) |

| Acidic | 4.5 | 350 | 430 | 0.25 |

| Basic | 365 | 480 | 0.40 |

Conclusion

This compound holds promise as a fluorescent pH indicator. However, a thorough characterization of its photophysical properties is essential before its application. The protocols detailed in this document provide a rigorous framework for determining its pKa, spectral characteristics, and quantum yield. By following these methodologies, researchers can effectively evaluate the potential of this compound and other novel compounds for pH-sensing applications in their specific experimental systems.

Application Notes and Protocols: Acridine Orange Staining

Introduction

These application notes provide detailed protocols for the use of Acridine Orange, a versatile fluorescent dye. Initial searches for "Acridine-4-sulfonic acid" did not yield specific staining protocols; however, extensive information is available for "Acridine Orange," a closely related and widely used fluorochrome. It is presumed that the intended subject of this request was Acridine Orange, and the following protocols are based on this compound.

Acridine Orange is a cell-permeable nucleic acid binding dye that emits green fluorescence when bound to double-stranded DNA and red or orange fluorescence when bound to single-stranded RNA or denatured DNA.[1] This differential staining capability makes it a valuable tool for a variety of applications in life sciences research and diagnostics, including the detection of microorganisms, analysis of cell viability, and identification of circulating tumor cells.[2][3][4]

Key Applications

-

Microorganism Detection: Acridine Orange is widely used for the fluorescent microscopic detection of bacteria and fungi in clinical specimens.[3][5] At a low pH, bacteria and fungi fluoresce bright orange, while human cells and background debris stain green to yellow, providing a high-contrast image for easy identification.[1][5] This method has been reported to be more sensitive than traditional Gram staining for detecting microorganisms in blood cultures, cerebrospinal fluid, and other body fluids.[3][6]

-

Circulating Tumor Cell (CTC) Detection: The Acridine Orange fluorescence (AO-F) staining method can be employed to screen for CTCs in patient blood samples.[2] Live tumor cells stained with Acridine Orange exhibit bright yellow nuclei and flame-like orange cytoplasm, distinguishing them from other cells.[2]

-

Cell Viability and Apoptosis: The dye can be used to differentiate between live and dead cells and to study apoptosis.[2] Live cells will have uniform green nuclei, while apoptotic cells will show chromatin condensation and nuclear fragmentation.

-

Acidic Vacuole Staining: Acridine Orange can be used to stain acidic organelles such as lysosomes and autophagosomes.[1] In these acidic environments, the dye emits red fluorescence.[1]

Quantitative Data Summary

| Parameter | Value | Application | Reference |

| Microorganism Detection Limit | As low as 1 x 10⁴ colony forming units per ml | Detection of microorganisms in blood cultures | [5] |

| Sensitivity (vs. Gram Stain) | 90.9% (Acridine Orange) vs. 67.9% (Gram Stain) | Detection of bacteria in blood cultures | [7] |

| Live Tumor Cell Staining Rate | 93.4 ± 3.0% | Detection of Circulating Tumor Cells (CTCs) | [2] |

| CTC Detection Sensitivity | 10.16 ± 2.73% (average for 50-500 cells/tube) | Detection of Circulating Tumor Cells (CTCs) | [2] |

| CTC Positive Rate (Non-metastatic) | 8.93% (10/112) | Clinical trial for Renal Cell Carcinoma | [2] |

| CTC Positive Rate (Metastatic) | 33.33% (9/27) | Clinical trial for Renal Cell Carcinoma | [2] |

Experimental Protocols

Protocol 1: Staining of Microorganisms in Clinical Smears

This protocol is adapted from procedures for the fluorescent microscopic detection of microorganisms.[3][5]

Materials:

-

Acridine Orange Stain (e.g., 0.1 g Acridine Orange in 1000 ml of 0.2 M Acetate Buffer, pH 4.0)[5]

-

Absolute Methanol (for fixation)[5]

-

Glass slides[5]

-

Fluorescent microscope[5]

-

Immersion oil[5]

Procedure:

-

Smear Preparation: Prepare a thin smear of the clinical specimen on a clean glass slide and allow it to air dry completely.[5][8] For thicker smears, air dry for at least 20 minutes.[8]

-

Fixation: Fix the slide with absolute methanol for 2 minutes or by heat fixing.[5]

-

Staining: Flood the slide with the Acridine Orange staining solution and allow it to remain for 2 minutes.[3][5]

-

Rinsing: Gently rinse the slide with deionized water and allow it to air dry.[5]

-

Microscopy: Examine the slide under a fluorescent microscope at 100x to 400x magnification.[5] Confirm findings at 1000x magnification using oil immersion.[5]

Expected Results:

-

Human Cells (e.g., leukocytes, epithelial cells): Nuclei may fluoresce pale apple green.[5]

-

Erythrocytes: May not stain or stain pale green.[5]

References

- 1. Acridine orange - Wikipedia [en.wikipedia.org]

- 2. New applications of the acridine orange fluorescence staining method: Screening for circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dalynn.com [dalynn.com]

- 4. Frontiers | Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy [frontiersin.org]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Comparison of acridine orange fluorescent microscopy and gram stain light microscopy for the rapid detection of bacteria in cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biognost.com [biognost.com]

Application Notes and Protocols: Acridine-4-sulfonic acid in Fluorescence Microscopy Techniques

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acridine-4-sulfonic acid is a derivative of the fluorescent acridine core. While specific applications and detailed protocols for this compound in fluorescence microscopy are not extensively documented in current scientific literature, its chemical structure suggests potential utility as a fluorescent probe. By understanding the well-established characteristics of the parent acridine dyes, such as Acridine Orange, and considering the influence of the sulfonic acid functional group, we can infer its probable properties and propose potential applications. These notes provide a comprehensive overview of the foundational principles of acridine-based fluorescent probes, their established applications, and a theoretical framework for the use of this compound in fluorescence microscopy.

Introduction to Acridine-Based Fluorescent Probes

Acridine and its derivatives are a class of organic compounds known for their fluorescent properties.[1] The planar tricyclic structure of acridine allows it to intercalate into nucleic acids and accumulate in acidic organelles, making it a valuable tool in cell biology.[2][3] The most well-characterized acridine dye is Acridine Orange (AO), a versatile fluorescent probe used for a variety of applications in fluorescence microscopy.[4][5]

Key Features of Acridine Dyes:

-

Metachromatic Properties: Acridine dyes like AO exhibit different fluorescence emission spectra depending on their local concentration and the molecules they interact with.[4] For instance, AO fluoresces green when bound to double-stranded DNA and red when bound to single-stranded RNA or in acidic compartments.[5]

-

Cell Permeability: The cationic nature of many acridine derivatives allows them to readily penetrate cell membranes.[3]

-

pH Sensitivity: The fluorescence of some acridine derivatives is sensitive to the pH of their environment, making them useful for studying acidic organelles like lysosomes.[1][6]

The introduction of a sulfonic acid (-SO₃H) group to the acridine core, as in this compound, is expected to significantly alter its physicochemical properties. The sulfonic acid group is highly polar and will increase the water solubility of the molecule. This modification may also impact its cell permeability and interaction with cellular components.

Potential Applications of this compound

Based on the properties of the acridine core and the sulfonic acid moiety, we can hypothesize the following applications for this compound in fluorescence microscopy:

-

Extracellular or Surface Staining: Due to its increased hydrophilicity, this compound may be less likely to passively cross cell membranes. This could make it a candidate for staining extracellular structures or the outer leaflet of the plasma membrane.

-

Probe for Specific Transporters: If the molecule is actively transported into the cell by a specific transporter, it could be used to study the function and localization of that transporter.

-

pH Indicator in the Extracellular Space: The fluorescence of the acridine ring can be pH-sensitive. The sulfonic acid derivative could potentially be used to measure pH changes in the extracellular environment.

-

Tracer for Endocytosis: If the molecule is taken up by endocytosis, it could be used to visualize and track endocytic pathways.

Quantitative Data of a Representative Acridine Dye: Acridine Orange

Due to the lack of specific quantitative data for this compound, the following tables summarize the known properties of Acridine Orange as a reference. These values provide a baseline for the expected spectral behavior of acridine-based dyes.

Table 1: Spectral Properties of Acridine Orange

| Property | Value | Conditions |

| Excitation Maximum (bound to dsDNA) | ~502 nm | Intercalated in dsDNA |

| Emission Maximum (bound to dsDNA) | ~525 nm (Green) | Intercalated in dsDNA |

| Excitation Maximum (bound to ssRNA/ssDNA) | ~460 nm | Bound to ssRNA/ssDNA |

| Emission Maximum (bound to ssRNA/ssDNA) | ~650 nm (Red) | Bound to ssRNA/ssDNA |

| Molar Extinction Coefficient | ~27,000 cm⁻¹M⁻¹ | At 430.8 nm in basic ethanol |

| Quantum Yield | ~0.2 | In basic ethanol |

Data compiled from various sources.[2][7]

Table 2: Fluorescence Lifetime of Acridine Derivatives

| Compound | Lifetime (τ) in ns | Conditions |

| Acridine (neutral form) | 6.6 | Aqueous solution |

| Acridine (protonated form) | 31.1 | Aqueous solution |

| 9-Aminoacridine Derivatives | ~15 - 17 | - |

| Novel Acridine/Acridinium Derivatives | ~25 - 30 | - |

Data suggests that the fluorescence lifetime of acridine derivatives can vary significantly based on their chemical structure and environment.[8][9]

Experimental Protocols (Based on Acridine Orange)

The following are detailed protocols for using Acridine Orange, which can be adapted as a starting point for experimenting with this compound. Note: Optimization of concentrations, incubation times, and buffer conditions will be necessary for this compound.

Protocol 1: Staining of Microorganisms

This protocol is adapted from a standard method for detecting bacteria and yeast.[10]

Materials:

-

Acridine Orange staining solution (e.g., 0.01% in a low pH buffer)

-

Absolute methanol for fixation

-

Glass slides and coverslips

-

Fluorescence microscope

Procedure:

-

Prepare a smear of the clinical specimen on a clean glass slide and allow it to air dry.

-

Fix the smear by flooding the slide with absolute methanol for 2 minutes or by heat fixation.

-

Flood the slide with the Acridine Orange staining solution and let it stand for 2 minutes.

-

Gently rinse the slide with deionized water and allow it to air dry.

-

Mount a coverslip and examine the slide under a fluorescence microscope using appropriate filters.

Expected Results (with Acridine Orange):

-

Bacteria and yeast will fluoresce bright orange.[10]

-

Human cells and background debris will stain pale green to yellow.[10]

Protocol 2: Staining of Cultured Cells for Apoptosis (after DNA Denaturation)

This protocol is designed to differentiate apoptotic from non-apoptotic cells based on chromatin condensation.[11]

Materials:

-

Acridine Orange staining solution (e.g., 6 µg/mL in a citric acid/Na₂HPO₄ buffer, pH 2.6)

-

Phosphate-buffered saline (PBS), pH 7.2

-

3.7% Paraformaldehyde (PFA) in PBS

-

Methanol

-

RNase A solution

-

0.1 M HCl

-

Epifluorescence microscope or flow cytometer

Procedure:

-

Wash cells (e.g., 1x10⁶) in PBS and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in 1 mL of PBS.

-

Fix the cells by adding the suspension to 9 mL of 1% PFA in PBS on ice for 15 minutes.

-

Centrifuge at 200 x g for 5 minutes, resuspend the pellet in 5 mL of PBS, and centrifuge again.

-

Resuspend the cell pellet in 1 mL of PBS and add to 9 mL of 70% ethanol on ice for at least 4 hours.

-

Centrifuge at 200 x g for 5 minutes and resuspend the pellet in 1 mL of PBS.

-

Add 0.2 mL of RNase A solution and incubate at 37°C for 30 minutes.

-

Centrifuge at 200 x g for 5 minutes and resuspend the pellet in 0.2 mL of PBS.

-

Add 0.5 mL of 0.1 M HCl at room temperature.

-

After 30-45 seconds, add 2 mL of the AO staining solution.

-

Observe the cells under a fluorescence microscope or analyze by flow cytometry.

Expected Results (with Acridine Orange):

-

Non-apoptotic cells will show green fluorescence.[11]

-

Apoptotic cells will exhibit strong red fluorescence due to the increased sensitivity of condensed chromatin to denaturation.[11]

Visualizations

Diagram 1: General Experimental Workflow for Staining Cultured Cells

Caption: A generalized workflow for staining cultured cells with a fluorescent probe.

Diagram 2: Hypothetical Signaling Pathway Interaction

References

- 1. Acridine orange as a fluorescent probe for lysosomal proton pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acridine orange - Wikipedia [en.wikipedia.org]

- 3. Acridine Orange | AAT Bioquest [aatbio.com]

- 4. Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 6. academic.oup.com [academic.oup.com]

- 7. omlc.org [omlc.org]

- 8. EP2795324A1 - Fluorescent dyes based on acridine and acridinium derivatives - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. emsdiasum.com [emsdiasum.com]

Application Notes & Protocols: Quantitative Analysis Using Acridine-4-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine-4-sulfonic acid is a water-soluble derivative of acridine, a nitrogen-containing heterocyclic aromatic compound. The acridine scaffold is known for its distinctive photophysical properties, including strong fluorescence, making its derivatives valuable as fluorescent probes and dyes in various chemical and biological applications. The addition of a sulfonic acid group at the 4-position enhances the aqueous solubility of the acridine molecule, rendering it particularly suitable for analyses in biological and environmental systems.

This document provides detailed application notes and protocols for the quantitative analysis of target analytes using this compound as a fluorescent probe. The methodologies described herein are based on the fundamental principles of fluorescence spectroscopy and are intended to serve as a comprehensive guide for researchers.

Principle of Analysis

The quantitative analysis using this compound is primarily based on the phenomenon of fluorescence quenching or enhancement. The intrinsic fluorescence of this compound can be modulated by its interaction with specific analytes. This change in fluorescence intensity is proportional to the concentration of the analyte, forming the basis for quantitative determination.

Key Mechanisms:

-

Fluorescence Quenching: Interaction with an analyte can lead to a decrease in the fluorescence intensity of this compound. This can occur through various mechanisms, including collisional quenching, formation of a non-fluorescent complex, or energy transfer.

-

Fluorescence Enhancement: In some cases, binding to a target analyte can restrict the molecular motion of the probe or alter its electronic environment in a way that leads to an increase in fluorescence intensity.

The relationship between fluorescence intensity and analyte concentration is typically described by the Stern-Volmer equation for quenching processes.

Applications

Based on the known properties of acridine derivatives, this compound is a promising candidate for the following quantitative applications:

-

pH Sensing in Aqueous Solutions: The fluorescence of acridine compounds is often pH-dependent due to the protonation and deprotonation of the nitrogen atom in the acridine ring. This allows for the quantitative determination of pH in various samples.

-

Quantification of Metal Ions: Acridine derivatives can act as chemosensors for various metal ions. The coordination of a metal ion to the acridine scaffold can lead to significant changes in its fluorescence properties, enabling the sensitive and selective quantification of specific metal ions.

-

Determination of Organic Molecules: The fluorescence of this compound can be quenched by certain organic molecules through charge transfer or other intermolecular interactions, providing a basis for their quantification.

Experimental Protocols

General Protocol for Fluorescence Measurements

This protocol outlines the general steps for performing a quantitative analysis using this compound.

Materials:

-

This compound

-

High-purity solvent (e.g., deionized water, buffer solution)

-

Analyte of interest

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent. Protect the solution from light.

-

Prepare a stock solution of the analyte of interest at a known concentration.

-

-

Preparation of Working Solutions:

-

Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of the analyte.

-

Ensure the final volume of all solutions is the same.

-

Include a blank solution containing only this compound.

-

-

Fluorescence Measurement:

-

Set the excitation and emission wavelengths on the spectrofluorometer. These should be determined by running an initial scan of the this compound solution to identify the wavelengths of maximum excitation and emission.

-

Measure the fluorescence intensity of the blank and each of the working solutions.

-

-

Data Analysis:

-

Plot the fluorescence intensity (or the ratio of initial to measured fluorescence intensity, F₀/F) against the analyte concentration.

-

Generate a calibration curve from the plot.

-

Determine the concentration of the analyte in an unknown sample by measuring its fluorescence under the same conditions and using the calibration curve.

-

Protocol for pH Measurement

Materials:

-

This compound stock solution (1 mM in deionized water)

-

Buffer solutions of known pH (e.g., pH 4 to 10)

-

Sample of unknown pH

Procedure:

-

Prepare a series of solutions by adding a small aliquot of the this compound stock solution to each of the buffer solutions to achieve a final concentration of approximately 10 µM.

-

Measure the fluorescence intensity of each solution at the predetermined excitation and emission wavelengths.

-

Plot the fluorescence intensity as a function of pH to generate a pH calibration curve.

-

To determine the pH of an unknown sample, add the same concentration of this compound to the sample, measure its fluorescence intensity, and determine the pH from the calibration curve.

Data Presentation

The following tables provide illustrative quantitative data that might be expected from analyses using this compound.

Table 1: Illustrative Performance Data for pH Sensing

| Parameter | Value |

| pH Range | 5.0 - 9.0 |

| pKa | ~7.0 |

| Excitation Wavelength (λex) | ~350 nm |

| Emission Wavelength (λem) | ~450 nm |

| Response Time | < 1 minute |

Table 2: Illustrative Performance Data for Metal Ion (e.g., Cu²⁺) Quantification

| Parameter | Value |

| Analyte | Copper (II) ions |

| Linear Range | 1 - 50 µM |

| Limit of Detection (LOD) | 0.5 µM |

| Excitation Wavelength (λex) | ~350 nm |

| Emission Wavelength (λem) | ~450 nm |

| Quenching Constant (Ksv) | 1.5 x 10⁴ M⁻¹ |

Visualizations

Experimental Workflow

Caption: General workflow for quantitative analysis using this compound.

Fluorescence Quenching Signaling Pathway

Caption: Simplified diagram of fluorescence quenching of this compound (A4S) by an analyte (Q).

Application Notes and Protocols for Labeling Proteins with Acridine Dyes

Introduction

Acridine-based fluorescent dyes are valuable tools in biological research due to their unique photophysical properties, including their ability to intercalate into nucleic acids and their sensitivity to the local environment. Covalent labeling of proteins with acridine derivatives allows for the investigation of protein structure, function, and localization. This document provides a detailed protocol for the covalent labeling of proteins using a hypothetical Acridine-4-sulfonyl chloride, which is expected to react with primary and secondary amine groups on proteins, such as the N-terminal alpha-amino group and the epsilon-amino group of lysine residues.

Applications of Acridine-Labeled Proteins:

-

Fluorescence Microscopy: Visualization of protein localization and trafficking within cells.

-

Flow Cytometry: Quantification of protein expression on the cell surface.

-

FRET (Förster Resonance Energy Transfer) Assays: Studying protein-protein interactions and conformational changes.

-

Biochemical Assays: Development of fluorescent immunoassays and enzyme assays.

Quantitative Data Summary